Bienvenue dans la boutique en ligne BenchChem!

Latrunculin B

Cancer Cell Cytotoxicity Actin Polymerization Inhibition Antiproliferative Screening

Latrunculin B (CAS 76343-94-7) is the definitive G-actin sequestration inhibitor for transient, serum-reversible actin disruption. With a 1:1 binding stoichiometry (Kd ~60 nM) and a 15-fold IC50 shift from 60 nM to 900 nM in serum-containing media, it uniquely enables washout-based cytoskeletal recovery—unlike the sustained toxicity of Latrunculin A or the barbed-end capping of Cytochalasin D. It selectively spares meristematic cells in plant embryogenesis while targeting suspensor cells, and provides mechanistically pure monomer sequestration without the filament-severing artifacts of Swinholide A. Choose Latrunculin B for time-resolved imaging, endocytosis studies, and quantitative actin polymerization assays requiring precise, artifact-free perturbation.

Molecular Formula C20H29NO5S
Molecular Weight 395.5 g/mol
CAS No. 76343-94-7
Cat. No. B1674544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatrunculin B
CAS76343-94-7
SynonymsLatrunculin B;  LAT-B;  LATB;  LAT B;  NSC 339663;  NSC-339663;  NSC339663; 
Molecular FormulaC20H29NO5S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
InChIInChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1
InChIKeyNSHPHXHGRHSMIK-JRIKCGFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Latrunculin B (CAS 76343-94-7): A Marine Macrolide G-Actin Sequestrant for Reversible Actin Cytoskeleton Disruption


Latrunculin B is a marine-derived macrolide isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica) [1]. It functions as a cell-permeable actin polymerization inhibitor that binds monomeric G-actin with 1:1 stoichiometry, sequestering actin monomers and thereby preventing their incorporation into filamentous F-actin . The compound exhibits a binding affinity (Kd) of approximately 60 nM for G-actin in vitro [2]. Structurally, Latrunculin B is a geometric isomer of Latrunculin A, distinguished by the configuration of its macrocyclic lactone ring [3]. Unlike alternative actin inhibitors such as cytochalasins (which cap filament barbed ends) or jasplakinolide (which stabilizes F-actin), Latrunculin B's mechanism is defined by its direct sequestration of actin monomers, producing a distinct and reversible disruption profile that is particularly suited for time-resolved studies of actin-dependent processes [4].

Why Latrunculin B Cannot Be Simply Substituted with Latrunculin A or Other Actin Inhibitors


Substituting Latrunculin B with its geometric isomer Latrunculin A or mechanistically distinct inhibitors such as Cytochalasin D, Jasplakinolide, or Swinholide A will produce fundamentally different experimental outcomes due to divergent molecular targets, potency profiles, reversibility characteristics, and serum stability. Latrunculin A demonstrates approximately 10- to 50-fold greater cytotoxic potency in cancer cell lines compared to Latrunculin B, and its effects are sustained rather than transient in serum-containing media . Cytochalasin D caps the barbed ends of actin filaments rather than sequestering monomers, producing distinct effects on cell mechanical properties and tissue-level organization [1]. Jasplakinolide stabilizes F-actin rather than depolymerizing it, yielding opposite effects on filament content [2]. Swinholide A severs existing filaments in addition to sequestering actin dimers, producing a broader disruption profile that may confound interpretations of monomer-sequestration-specific phenotypes [3]. These mechanistic and quantitative differences preclude generic substitution without altering the biological interpretation of results.

Quantitative Differentiation Evidence for Latrunculin B Against Primary Comparators


Differential Cytotoxic Potency: Latrunculin B Is 30- to 50-Fold Less Potent Than Latrunculin A in Cancer Cell Lines

Latrunculin B exhibits significantly lower growth inhibitory activity against cancer cell lines compared to its geometric isomer Latrunculin A. In direct comparative testing, Latrunculin B shows IC50 values of 7.1 μM and 4.8 μM for HCT116 colon cancer and MDA-MB-435 melanoma cells, respectively . In contrast, Latrunculin A inhibits the growth of multiple cancer cell lines at sub-micromolar concentrations, with IC50 values of 142 nM for A549 (lung), H522-T1 (lung), and HT-29 (colon); 166 nM for U-937 (lymphoma); and 95 nM for MDA-MB-43 cells . This represents an approximate 30- to 50-fold difference in cytotoxic potency, depending on the cell line compared.

Cancer Cell Cytotoxicity Actin Polymerization Inhibition Antiproliferative Screening

Serum-Dependent Reversibility: Latrunculin B Effects Are Transient in Serum-Containing Media, Enabling Controlled Time-Course Studies

Latrunculin B is gradually inactivated by serum components, rendering its actin-disrupting effects transient in the continued presence of the compound, whereas Latrunculin A maintains its altered state for extended periods under identical conditions [1]. In actin polymerization assays, the IC50 of Latrunculin B shifts from approximately 60 nM in the absence of serum to approximately 900 nM in the presence of calf serum, a 15-fold reduction in potency . In contrast, the effective concentration range of Cytochalasin D (200 pM to 2 μM) remains unchanged by serum activation, while the effective range of Latrunculin B shifts upward by tenfold [2]. This serum-dependent inactivation provides a built-in reversibility mechanism that is absent in Latrunculin A and Cytochalasin D.

Actin Cytoskeleton Dynamics Cell Morphology Reversibility Studies

Differential Cellular Targeting: Latrunculin B Spares Meristematic Cells While Disrupting Suspensor Cells in Plant Embryogenesis

In spruce somatic embryo cultures, Latrunculin B and Cytochalasin D exhibit distinct cell-type targeting patterns despite both depolymerizing actin filaments. Latrunculin B primarily affects suspensor cells, destroying the suspensors and eliminating underdeveloped embryos that depend on them [1]. In contrast, Cytochalasin D damages both suspensor and meristematic cells, resulting in lethal damage to both cell populations and lower embryo yield [2]. The selective targeting of suspensor cells by Latrunculin B accelerated and synchronized embryo development, whereas Cytochalasin D treatment at the start of maturation strongly inhibited embryo development [3].

Plant Somatic Embryogenesis Cell-Type Specific Actin Disruption Developmental Biology

Opposing Effects on F-Actin Content: Latrunculin B Decreases F-Actin Whereas Jasplakinolide Increases It

Latrunculin B and Jasplakinolide produce opposing effects on F-actin content and reactive oxygen species (ROS) production in human neutrophils. Latrunculin B markedly decreased F-actin content in both unstimulated and fMLF-stimulated neutrophils, whereas Jasplakinolide increased F-actin content under the same conditions [1]. Functionally, Latrunculin B enhanced fMLF-triggered ROS production more than tenfold [2]. Jasplakinolide, in contrast, initially inhibited the fMLF-induced chemiluminescence response before causing a potent second sustained phase (>400% of control) [3].

Neutrophil Biology Reactive Oxygen Species Actin Cytoskeleton Modulation

Mechanistic Distinction: Latrunculin B Sequesters Actin Monomers Without Severing Filaments, Unlike Swinholide A

Latrunculin B and Swinholide A both depolymerize actin but through distinct mechanisms that produce different ultrastructural outcomes. Latrunculin B functions solely by sequestering actin monomers, preventing their incorporation into filaments [1]. Swinholide A, in addition to sequestering actin dimers, actively severs existing actin filaments [2]. In lamprey synapses, both compounds disrupted the stable filamentous actin network at endocytic zones and induced a selective increase in unconstricted clathrin-coated pits [3]. However, Swinholide A produced an additional increase in the size of plasma membrane evaginations, a phenotype not observed with Latrunculin B alone [4]. In ocular outflow facility studies, Swinholide A (500 nM) increased outflow facility by 80% ± 21%, while Latrunculin B (60 or 200 nM) produced similar increases, but their effects were not additive when combined [5].

Synaptic Vesicle Recycling Clathrin-Coated Pit Maturation Actin Depolymerization

Superior G-Actin Stabilization: Latrunculin B Hinders Flattening Transition More Effectively Than Latrunculin T

Molecular dynamics simulations of latrunculin binding to G-actin reveal that Latrunculin B possesses a more significant stabilizing effect on G-actin than Latrunculin T and more efficiently hinders the flattening transition of G-actin into F-actin [1]. The modeling study showed that latrunculin binding depends on both hydrophobic interactions of the macrocycle and hydrogen bonding of the thiazolidinone ring with Asp157 and Thr186 [2]. Opening of the macrocyclic ring, as occurs in Latrunculin T, deteriorates actin binding due to reduced hydrophobicity, whereas epimerization at C16 (16-epi-Latrunculin B) is well tolerated as it can form an alternative hydrogen bonding network [3].

Molecular Dynamics Simulation G-Actin Binding Structure-Activity Relationship

Optimized Research and Industrial Application Scenarios for Latrunculin B Based on Verified Differentiation Evidence


Short-Term Actin Cytoskeleton Perturbation Studies with Controlled Reversibility

Latrunculin B is the preferred actin inhibitor for experiments requiring transient actin disruption followed by cytoskeletal recovery. Its serum-dependent inactivation (15-fold IC50 shift from 60 nM to 900 nM) provides a built-in reversibility mechanism that Latrunculin A and Cytochalasin D lack [1]. This property is particularly valuable for time-lapse imaging studies of actin-dependent processes such as cell migration, cytokinesis, and endocytosis, where prolonged disruption would confound interpretation of recovery dynamics. Researchers should use Latrunculin B at concentrations of 50-500 nM for short-term (1-6 hour) perturbations in serum-containing media, with washout or continued culture enabling observation of actin network reassembly [2].

Developmental Biology Applications Requiring Cell-Type Selective Actin Disruption

For studies in plant somatic embryogenesis or other developmental systems where cell-type specificity is critical, Latrunculin B offers distinct advantages over Cytochalasin D. The compound selectively targets suspensor cells while sparing meristematic cells, enabling synchronized embryo development and production of high-quality mature embryos [3]. This selectivity contrasts sharply with Cytochalasin D, which damages both cell populations and reduces overall embryo yield [4]. Researchers in plant developmental biology, conifer biotechnology, and agricultural science should select Latrunculin B when experimental objectives require targeted actin disruption in specific cell lineages without collateral damage to adjacent progenitor populations.

Functional Studies of Actin Monomer Sequestration Without Filament-Severing Confounds

Latrunculin B provides a cleaner experimental system for isolating the biological consequences of G-actin monomer sequestration, distinct from the combined monomer sequestration and filament-severing effects of Swinholide A [5]. This mechanistic purity is essential for studies of synaptic vesicle recycling, clathrin-mediated endocytosis, and other processes where the relative contributions of monomer availability versus filament integrity must be delineated. At concentrations of 60-200 nM, Latrunculin B disrupts actin polymerization without producing the plasma membrane evagination phenotype characteristic of Swinholide A treatment [6][7]. Researchers should select Latrunculin B over Swinholide A when the experimental question specifically addresses the role of monomer sequestration in actin-dependent cellular processes.

In Vitro Actin Polymerization Assays Requiring Precise Concentration-Response Control

Latrunculin B is optimally suited for in vitro actin polymerization assays where precise control over inhibitor concentration is required and serum interference is absent. Under serum-free conditions, Latrunculin B exhibits a Kd of 60 nM for G-actin binding and inhibits actin polymerization with an IC50 of approximately 60 nM [8]. This high potency and well-characterized binding stoichiometry (1:1 with G-actin) make Latrunculin B the reagent of choice for quantitative studies of actin dynamics, pyrene-actin polymerization assays, and investigations of actin-binding protein function . Researchers in cytoskeletal biology and biophysics should use Latrunculin B at concentrations ranging from 20-200 nM to achieve graded inhibition of actin polymerization in vitro, with the lower cytotoxicity of Latrunculin B relative to Latrunculin A reducing potential artifacts in coupled cell-free and cell-based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Latrunculin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.